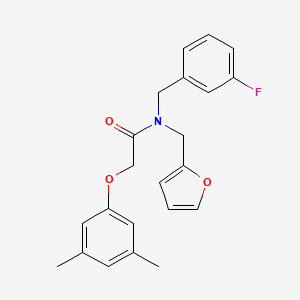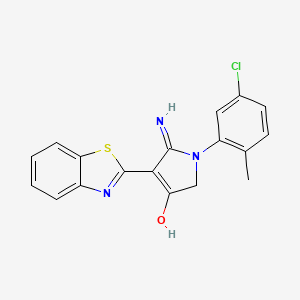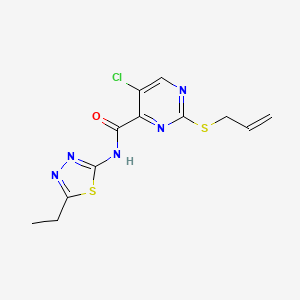![molecular formula C21H23NO4 B14991229 N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14991229.png)
N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide is an organic compound that features a combination of furan, phenoxy, and acetamide functional groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Synthesis of the phenoxyacetamide: This involves the reaction of 4-(propan-2-yl)phenol with chloroacetyl chloride to form 2-[4-(propan-2-yl)phenoxy]acetyl chloride, which is then reacted with ammonia or an amine to form the acetamide.
Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine with the phenoxyacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(furan-2-ylmethyl)acetamide: Lacks the phenoxy group.
2-[4-(propan-2-yl)phenoxy]acetamide: Lacks the furan-2-ylmethyl groups.
N,N-bis(furan-2-ylmethyl)-2-phenoxyacetamide: Lacks the isopropyl group on the phenoxy ring.
Uniqueness
N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of both furan and phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H23NO4/c1-16(2)17-7-9-18(10-8-17)26-15-21(23)22(13-19-5-3-11-24-19)14-20-6-4-12-25-20/h3-12,16H,13-15H2,1-2H3 |
InChI Key |
NBGYAYPYWVZLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide](/img/structure/B14991149.png)


![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexyl-1-prop-2-en-1-ylurea](/img/structure/B14991182.png)

![N-(3-chlorophenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14991196.png)

![6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B14991205.png)
![1-(4-chlorophenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14991207.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide](/img/structure/B14991208.png)
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B14991210.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]pentanamide](/img/structure/B14991217.png)

![5-Amino-1-[(2-chlorophenyl)methyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B14991227.png)
